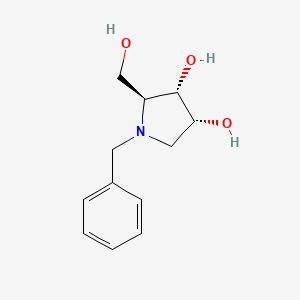

N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol

Description

Structure

3D Structure

Properties

CAS No. |

117770-04-4 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(2S,3S,4R)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m0/s1 |

InChI Key |

SBDAWMSBMQBJRA-TUAOUCFPSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](N1CC2=CC=CC=C2)CO)O)O |

Canonical SMILES |

C1C(C(C(N1CC2=CC=CC=C2)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 1,4 Dideoxy 1,4 Imino L Ribitol and Its Derivatives

Sugar-Based Approaches for Stereoselective Pyrrolidine (B122466) Ring Construction

Carbohydrates provide readily available, enantiomerically pure starting materials for the synthesis of iminosugars. The inherent stereochemistry of the sugar backbone is strategically manipulated to yield the desired configuration in the final pyrrolidine product.

Synthesis from D-Ribose and D-Ribonolactone

A common and convenient route to the 1,4-dideoxy-1,4-imino-ribitol core begins with D-ribose. mdpi.com To achieve the L-ribitol configuration of the target compound, the synthesis would analogously start from L-ribose. The synthesis of the D-enantiomer, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), illustrates the key transformations involved. mdpi.comresearchgate.net

The process commences with the conversion of D-ribose into 2,3-O-isopropylidene-D-ribono-1,4-lactone. mdpi.com A crucial step involves the inversion of configuration at the C-4 position. This is accomplished by chlorinating the C-5 hydroxyl group, followed by base-promoted hydrolysis. This sequence induces an intramolecular SN2 reaction, proceeding through an epoxide intermediate, to yield 2,3-O-isopropylidene-L-lyxono-1,4-lactone. mdpi.comresearchgate.net The lactone is then reduced to the corresponding L-lyxitol, and its primary and C-4 hydroxyl groups are converted to good leaving groups, typically mesylates. The final key step is the intramolecular cyclization via double displacement of the dimesylated intermediate with benzylamine (B48309). This cyclization occurs with another inversion of configuration at C-4, thereby establishing the desired D-ribo stereochemistry of the pyrrolidine ring. mdpi.com Subsequent deprotection affords the final iminosugar.

Table 1: Key Steps in the Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Lactone Formation & Protection | D-Ribose | Acetone (B3395972), H+ | 2,3-O-Isopropylidene-D-ribono-1,4-lactone |

| C-4 Inversion | 2,3-O-Isopropylidene-D-ribono-1,4-lactone | (COCl)₂, DMF; then KOH | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone |

| Reduction & Mesylation | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone | NaBH₄; then MsCl, Pyridine | Dimesylated L-lyxitol derivative |

Synthesis from D-Glucose and D-Mannose Derivatives

The stereochemical complexity of D-glucose and D-mannose makes them versatile starting materials for a variety of iminosugars, including those with a pyrrolidine ring. A stereoselective total synthesis of 1,4-dideoxy-1,4-imino-L-ribitol has been accomplished starting from D-glucose. researchgate.net A key feature of this route is the regioselective intramolecular ring-opening of an epoxide by a tethered amide group, which forms the core pyrrolidine structure. researchgate.net

Similarly, derivatives of D-mannose are used to synthesize corresponding iminomannitol compounds. For instance, N-benzyl-1,4-dideoxy-1,4-imino-D-mannitol has been prepared from a D-talitol derivative, an epimer of mannitol. rsc.org This highlights the strategy of using readily available sugars and epimerizing specific stereocenters to achieve the target configuration. The synthesis of 1,4-dideoxy-1,4-imino-D-glucitol from a protected D-glucitol derivative involves converting the C-1 and C-4 hydroxyls into methanesulfonates, followed by displacement and cyclization to form the pyrrolidine ring. sigmaaldrich.com

Divergent Synthesis from Glycals and Related Intermediates

Glycals, which are cyclic enol ethers derived from sugars, serve as powerful and flexible intermediates for the synthesis of pyrrolidine iminosugars. A strategy has been developed for synthesizing 1-deoxypyrrolidine azasugars from D-glycals. rsc.org The key steps in this approach involve:

Dihydroxylation: The double bond of the glycal is dihydroxylated to introduce two new stereocenters.

Oxidative Cleavage: The resulting diol is cleaved, typically with sodium periodate, to form a dialdehyde (B1249045).

Double Nucleophilic Displacement: The dialdehyde undergoes reductive amination with a primary amine (like benzylamine), followed by intramolecular cyclization to form the pyrrolidine ring.

This method allows for the gram-scale preparation of various pyrrolidine isomers, which can be further elaborated into more complex bicyclic iminosugars. rsc.org The stereochemistry of the final product is controlled by the choice of the starting glycal and the reaction conditions.

Intramolecular Cyclization Strategies via Epoxide Ring Opening

The intramolecular ring-opening of epoxides by a tethered nitrogen nucleophile is a powerful and widely used strategy for constructing the pyrrolidine ring with high stereocontrol. This method is central to the synthesis of 1,4-dideoxy-1,4-imino-L-ribitol from D-glucose, where the key transformation is the regioselective cyclization of an N-tosyl amide onto an epoxide. researchgate.net

Another approach begins with α,β-epoxyaldehydes derived from carbohydrates. lookchem.com The aldehyde is converted to an imine, and subsequent stereocontrolled addition of a vinyl group creates a new chiral center. The crucial epoxide ring is then opened regioselectively by an internal nitrogen-containing nucleophile to forge the pyrrolidine ring. For example, the synthesis of 1,4-dideoxy-1,4-imino-D-glucitol was achieved through the regioselective opening of an oxirane with a carbonate anion, which led to an oxazolidinone intermediate that was then converted to the final pyrrolidine. lookchem.com These cascade reactions, initiated by the activation of the epoxide with an acid or activation of the nucleophile with a base, are effective for building polycyclic ether and iminosugar systems. nih.gov

Table 2: General Strategy for Pyrrolidine Synthesis via Epoxide Opening

| Step | General Precursor | Key Transformation | Resulting Intermediate |

|---|---|---|---|

| 1 | Acyclic amino-epoxide | Intramolecular nucleophilic attack of the amine onto the epoxide | Hydroxylated pyrrolidine |

| 2 | Epoxy-imine | Stereocontrolled vinylation | Vinyl-epoxy-amine |

Non-Carbohydrate Precursor Routes and Asymmetric Synthesis

While carbohydrate-based syntheses are prevalent, routes starting from non-carbohydrate precursors offer flexibility and can be highly efficient. These methods rely on the power of modern asymmetric synthesis to establish the required stereocenters.

A facile synthesis of 1,4-dideoxy-1,4-imino-L-ribitol (LRB) has been achieved starting from the inexpensive, non-carbohydrate building block D-glutamic acid. This approach underscores the utility of amino acids as chiral pool starting materials. The synthesis proceeds through a versatile pyrrolidinone intermediate derived from D-glutamic acid, with the stereocenters of the final product being set through highly selective reduction and other stereocontrolled transformations.

Stereoselective Alkylation and Amination Reactions

The construction of the pyrrolidine ring and the introduction of the N-benzyl group often rely on stereoselective alkylation and amination reactions. Intramolecular SN2 reactions are frequently employed for the ring-closing step. For example, the cyclization of a linear precursor containing leaving groups at the C-1 and C-4 positions (relative to the final iminosugar structure) with a primary amine like benzylamine is a classic double alkylation that forms the heterocyclic ring. mdpi.com

Reductive amination is another key technique used to introduce the nitrogen atom or the N-substituent. This can be done intermolecularly, for instance, by reacting a dicarbonyl compound with benzylamine in the presence of a reducing agent to form the N-benzylpyrrolidine ring. Alternatively, an existing pyrrolidine can be N-benzylated by reaction with benzaldehyde (B42025) and a reducing agent. These reactions, when applied to chiral substrates, must be controlled to avoid racemization and to ensure the desired stereochemical outcome. acs.org

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated cyclic compounds, including the pyrrolidine ring system central to N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol. This reaction typically involves the intramolecular metathesis of a diene using a transition metal catalyst, leading to the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). The driving force for the reaction is often the entropically favored release of ethylene.

While a direct RCM synthesis for this compound is not extensively detailed in primary literature, the principles of RCM applied to the synthesis of analogous pyrrolidine-based iminosugars provide a clear blueprint. The general strategy involves the synthesis of an acyclic diene precursor containing the necessary stereocenters and the nitrogen atom, followed by cyclization using a ruthenium-based catalyst, such as a Grubbs catalyst.

Grubbs catalysts, in their various generations, are favored for their tolerance of numerous functional groups and their compatibility with a range of solvents. nih.gov The choice of catalyst can be crucial, with second and third-generation Grubbs catalysts often exhibiting higher activity and stability. The general mechanism proceeds through a metallacyclobutane intermediate.

A plausible RCM approach to a derivative of this compound would commence with a suitably protected L-ribose derivative. This starting material would be chemically modified to introduce two terminal alkene functionalities at appropriate positions to facilitate a 5-membered ring closure. The nitrogen atom, protected with a benzyl (B1604629) group, would be incorporated into the acyclic precursor. Subsequent exposure of this diene to a Grubbs catalyst would initiate the ring-closing cascade to furnish the desired unsaturated pyrrolidine ring, which could then be hydrogenated to yield the final saturated iminosugar.

The table below summarizes the key features of different generations of Grubbs catalysts relevant to RCM.

| Catalyst Generation | Key Features | Typical Applications |

| First Generation | Good functional group tolerance, but lower activity compared to later generations. | Synthesis of less sterically hindered cyclic alkenes. |

| Second Generation | Higher catalytic activity and broader substrate scope, more stable. | Widely used for a variety of RCM reactions, including those for iminosugar synthesis. |

| Hoveyda-Grubbs | Feature a chelating isopropoxystyrene ligand, offering increased stability and recyclability. | Often used in more complex syntheses requiring high catalyst stability. |

Strategic Protection and Deprotection Group Chemistry in Iminosugar Synthesis

The synthesis of complex molecules like this compound and its derivatives is heavily reliant on the strategic use of protecting groups. These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct the synthesis towards the desired product.

In the context of iminosugar synthesis, the hydroxyl groups of the carbohydrate backbone and the nitrogen of the imino group are the primary sites for protection. The choice of protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its selective removal.

For the nitrogen atom, the benzyl (Bn) group is a common choice. chem-station.com The N-benzyl group is stable under a wide range of conditions, including acidic and basic environments, making it a robust protecting group during multi-step syntheses. chem-station.com The introduction of the benzyl group can be achieved by reacting the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. chem-station.com Deprotection of the N-benzyl group is typically accomplished through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst on carbon, Pd/C), which cleaves the C-N bond to release the free amine. organic-chemistry.org

Another frequently used N-protecting group is tert-butyloxycarbonyl (Boc) . The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a variety of non-acidic conditions. Its facile removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA) makes it an orthogonal protecting group to the benzyl group, allowing for selective deprotection strategies in complex syntheses.

The hydroxyl groups of the ribitol (B610474) backbone are often protected as ethers (e.g., benzyl ethers) or as acetals (e.g., isopropylidene acetals). Benzyl ethers are stable and can be removed simultaneously with an N-benzyl group during hydrogenolysis. Isopropylidene acetals, formed by reacting diols with acetone in the presence of an acid catalyst, are useful for protecting vicinal diols and can be removed under acidic conditions.

The following table outlines common protecting groups used in iminosugar synthesis and their typical deprotection methods.

| Protecting Group | Functional Group Protected | Stability | Deprotection Conditions |

| Benzyl (Bn) | Hydroxyl, Amine | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C) chem-station.comorganic-chemistry.org |

| tert-Butyloxycarbonyl (Boc) | Amine | Base, Hydrogenolysis | Mild Acid (e.g., TFA) |

| Isopropylidene | Vicinal Diols | Base, Hydrogenolysis | Acidic Hydrolysis |

| Silyl (B83357) Ethers (e.g., TBDMS) | Hydroxyl | Varies with silyl group | Fluoride ion (e.g., TBAF) |

The strategic interplay of these protecting groups allows for the regioselective modification of the iminosugar scaffold, enabling the synthesis of a diverse range of derivatives.

Optimization of Synthetic Pathways and Yields for this compound Derivatives

One key area of optimization is in the cyclization step . In RCM-based approaches, the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the cyclized product. For instance, screening different generations of Grubbs catalysts can identify the most efficient one for a particular substrate. acs.org The removal of the ethylene byproduct can also drive the reaction to completion.

Research into the synthesis of N-benzyl substituted 1,4-imino-l-lyxitols, which are structurally similar to the target compound, has also highlighted the importance of optimizing reaction conditions to improve yields. wikipedia.org

The table below presents a hypothetical comparison of a classical multi-step synthesis versus an optimized pathway for an iminosugar derivative, illustrating the potential for improvement.

| Parameter | Classical Synthesis | Optimized Synthesis |

| Number of Steps | 8-10 | 4-6 |

| Overall Yield | < 10% | > 30% |

| Purification | Chromatography at each step | Fewer chromatographic purifications |

| Key Strategy | Stepwise functional group manipulation | One-pot reactions, catalytic methods |

By systematically applying these optimization principles, the synthesis of this compound and its derivatives can be made more practical and scalable, facilitating further investigation into their chemical and biological properties.

Biological Activity and Enzymatic Inhibition Mechanisms of N Benzyl 1,4 Dideoxy 1,4 Imino L Ribitol Derivatives

Glycosidase Inhibition Profiles

Glycosidases are critical enzymes involved in the processing of glycans, and their inhibition is a key therapeutic strategy for various diseases. Iminosugars, by mimicking the transition state of the glycosidic bond cleavage, can act as powerful competitive inhibitors.

The inhibition of α-mannosidases, particularly the distinction between Golgi and lysosomal isoforms, is a significant goal in the development of cancer therapeutics. nih.govnih.gov Research into N-benzyl substituted 1,4-imino-l-lyxitols, stereoisomers of the L-ribitol derivatives, has provided specific insights into this area.

A study involving eight N-benzyl substituted 1,4-imino-l-lyxitols demonstrated that these compounds are selective inhibitors of Golgi α-mannosidase IIb (GMIIb). nih.gov The introduction of various functional groups (amine, amidine, guanidine (B92328), hydroxyl, and fluoro) onto the benzyl (B1604629) moiety allowed for a detailed structure-activity relationship analysis. All tested compounds were found to be selective for GMIIb, with the most potent derivative, bearing a guanidine group, exhibiting an inhibition constant (Ki) in the micromolar range (Ki = 19 ± 2 µM) for GMIIb. nih.gov Notably, this compound showed no significant inhibition (at concentrations >2 mM) of the lysosomal α-mannosidase II (LManII) or Jack bean α-mannosidase (JBMan). nih.gov

This selectivity is crucial, as non-selective inhibition of lysosomal mannosidases can lead to off-target effects. The selectivity of these N-benzyl derivatives for the Golgi enzyme over the lysosomal one is a significant finding. nih.gov Molecular docking studies suggest that the guanidinium (B1211019) group on the most potent inhibitor can form two salt bridges with an aspartate dyad in the active site of GMIIb, enhancing its inhibitory potency compared to other derivatives. nih.gov Earlier investigations also highlighted that N-substitution on the 1,4-imino-1,4-dideoxy-ʟ-lyxitol core with a benzyl group could improve both potency and selectivity for GMIIb. nih.govbeilstein-journals.org

Table 1: Inhibition of α-Mannosidases by N-Benzyl Substituted 1,4-imino-l-lyxitol Derivatives

| Compound (Substituent on Benzyl Ring) | Target Enzyme | Inhibition Constant (Ki) in µM |

| Guanidine Derivative | Golgi α-Mannosidase IIb (GMIIb) | 19 ± 2 |

| Guanidine Derivative | Lysosomal α-Mannosidase II (LManII) | >2000 |

| Guanidine Derivative | Jack Bean α-Mannosidase (JBMan) | >2000 |

Data sourced from Kóňa et al. (2019). nih.gov The table presents data for the most potent derivative discussed.

While the iminosugar scaffold is a known inhibitor of various glycosidases, specific research on the inhibitory activity of N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol against α-glucosidases and β-galactosidases is not extensively documented in the available literature.

Studies on related iminosugar classes have shown varied results. For instance, derivatives of 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB) have been designed as potent inhibitors of both β-glucosidase and β-galactosidase. However, for other iminosugar types, such as certain trihydroxypiperidines, N-alkylation has been found to be detrimental to their inhibitory activity against β-galactosidase. The specific impact of the N-benzyl group on the L-ribitol core in relation to these enzymes requires further investigation.

β-N-acetylhexosaminidase (Hex) is a critical lysosomal enzyme, and its deficiency leads to severe storage disorders like Tay-Sachs disease. Iminosugars are being explored as potential pharmacological chaperones for this enzyme. nih.gov

However, specific studies evaluating this compound or its close derivatives for the inhibition of β-N-acetylhexosaminidase were not found in the reviewed scientific literature. Research in this area has tended to focus on other structural classes of iminosugars, such as sp2-iminosugar glycomimetics designed to mimic the natural substrate N-acetylgalactosamine (GalNAc) or other pyrrolidine (B122466) iminosugars. nih.govnih.govresearchgate.net Therefore, the inhibitory profile of this compound against hexosaminidases remains an uncharacterized area.

Inhibition of DNA Polymerases

Beyond glycosidases, some iminosugars have been found to interact with enzymes central to nucleic acid metabolism, such as DNA polymerases.

Research has identified the parent iminosugar, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), as a potent inhibitor of eukaryotic DNA polymerases. elsevierpure.com This compound, the D-enantiomer lacking the N-benzyl group, strongly inhibits the activities of eukaryotic DNA polymerases with IC₅₀ values in the range of 21-35 µM. elsevierpure.com

Kinetic studies have elucidated the mechanism of this inhibition. For both DNA polymerase α and β, the inhibition by DRB is competitive with respect to the dNTP substrate. elsevierpure.com This suggests that the iminosugar, mimicking the deoxyribose portion of the nucleotide, competes for the active site. The mechanism differs, however, in relation to the DNA template-primer. Inhibition of DNA polymerase α is noncompetitive with the template-primer, whereas for DNA polymerase β, the inhibition is competitive. elsevierpure.com The calculated Ki values indicated a higher affinity of the inhibitor for the template-primer binding site than for the dNTP substrate-binding site. elsevierpure.com

There is currently no specific information available in the searched literature regarding how the addition of an N-benzyl group to the imino-L-ribitol core affects this inhibitory activity against eukaryotic DNA polymerases.

A key feature of the inhibition by the parent compound, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), is its selectivity. Studies have shown that it has almost no effect on the activities of prokaryotic DNA polymerases. elsevierpure.com Furthermore, it does not significantly inhibit other DNA metabolic enzymes, including human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, T7 RNA polymerase, or bovine deoxyribonuclease I. elsevierpure.com This selectivity highlights the potential for developing specific inhibitors targeting eukaryotic DNA replication. The influence of N-benzylation on this selectivity profile has not been reported in the reviewed literature.

Mechanisms of Enzyme Binding and Inhibitory Action

The inhibitory prowess of this compound and its analogs stems from their structural mimicry of natural carbohydrate substrates. As iminosugars, they feature a nitrogen atom in place of the endocyclic oxygen of monosaccharides. This substitution is key to their function, allowing them to bind with high affinity to the active sites of various glycosidases, thereby disrupting normal enzymatic processes. The nature of this binding and the specific chemical interactions involved are critical determinants of their inhibitory potency and selectivity.

Competitive and Non-Competitive Inhibition Kinetics

Derivatives of 1,4-dideoxy-1,4-imino-arabinitol (DAB) have been shown to function as inhibitors of key enzymes in glycogen (B147801) metabolism, such as glycogen phosphorylase (GP) and glycogen synthase (GS). rsc.org The mechanism of action for these iminosugar derivatives involves binding to the active site of the enzyme, specifically at the subsite normally occupied by the glucosyl residue that is transferred between substrates. rsc.org This mode of action is characteristic of competitive inhibition, where the inhibitor directly competes with the natural substrate for access to the enzyme's catalytic machinery.

Studies on N-benzyl substituted 1,4-imino-l-lyxitols, which are structurally related to the L-ribitol variant, have demonstrated selective and potent inhibition of specific glycosidases. For instance, these derivatives are effective inhibitors of Golgi α-mannosidase II (GMII), an enzyme involved in the biosynthesis of complex N-glycans. nih.gov The inhibitory potency is often quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value signifies a more potent inhibitor. For example, a particularly potent N-benzyl substituted 1,4-imino-l-lyxitol derivative incorporating a guanidine group was found to inhibit Golgi α-mannosidase IIb (GMIIb) with a Kᵢ value in the micromolar range, while showing negligible activity against other mannosidases. nih.gov

The table below summarizes the inhibitory activity of a representative N-benzyl iminosugar derivative against various α-mannosidases.

Table 1: Inhibitory Activity of N-Benzyl Iminosugar Derivative

| Enzyme Target | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|

| Golgi α-mannosidase IIb (GMIIb) | 19 ± 2 µM | Competitive |

| Lysosomal α-mannosidase II (LManII) | > 2 mM (no significant inhibition) | - |

This high degree of selectivity highlights how subtle modifications to the inhibitor's structure, such as the N-benzyl group, can be tailored to target specific enzymes. The enhanced potency is often achieved without altering the fundamental competitive nature of the inhibition.

Role of Protonation States in Enzyme-Inhibitor Interactions

The inhibitory action of iminosugars like this compound is profoundly influenced by the protonation state of the nitrogen atom within the imino sugar ring. nih.gov This nitrogen is basic and can exist in either a neutral or a protonated (positively charged) form depending on its pKₐ value and the pH of the surrounding environment, such as the specific cellular compartment where the target enzyme resides. nih.gov The charge of the inhibitor is a critical factor in its ability to form key electrostatic interactions, like salt bridges, with acidic residues (e.g., aspartate, glutamate) in the enzyme's active site. nih.govnih.gov

The operating pH of different cellular organelles varies significantly. For example, the Golgi apparatus, where GMII functions, maintains a pH of approximately 6.0, whereas lysosomes, home to lysosomal α-mannosidase (LMan), have a much more acidic environment with a pH of 4.5-5.0. nih.gov This pH difference has significant implications for the predominant protonation state of the iminosugar inhibitor upon binding.

Computational studies, including pKₐ calculations, have revealed that the protonation preference of the iminosugar ring can differ between enzyme targets. nih.gov For instance, calculations on imino-L-lyxitols, which are stereoisomers of imino-L-ribitols, indicate they preferentially bind in their protonated form to both Golgi and lysosomal α-mannosidases. nih.gov Conversely, the corresponding D-enantiomers may bind in a neutral form to Golgi α-mannosidase II but in a protonated form to lysosomal mannosidase. nih.gov

This differential binding is attributed to interactions with key acidic residues in the active site. Molecular docking and pKₐ calculations suggest that potent N-benzyl substituted derivatives can form two salt bridges with an aspartate dyad in the active site of the target enzyme, an interaction that enhances inhibitory potency. nih.gov The ability to form these strong ionic bonds is contingent on the inhibitor being in the correct protonation state.

The table below shows the calculated pKₐ values for a related iminosugar inhibitor when bound to different α-mannosidases, illustrating how the enzyme environment influences the inhibitor's protonation state.

Table 2: Calculated pKₐ Values and Preferred Protonation State of an Iminosugar Inhibitor in Different Enzyme Active Sites

| Enzyme | Cellular Location | Typical pH | Calculated pKₐ of Bound Inhibitor | Preferred Inhibitor Form at Typical pH |

|---|---|---|---|---|

| Drosophila Golgi α-mannosidase II (dGMII) | Golgi Apparatus | ~ 6.0 | 5.1 - 5.8 | Neutral |

Understanding these protonation-dependent interactions is crucial for designing selective inhibitors. By tuning the electronic properties and pKₐ of the iminosugar nitrogen, for example through substitutions on the N-benzyl group, it is possible to develop derivatives that are preferentially protonated—and thus active—at the specific pH of a target enzyme, while remaining less active against off-target enzymes in different cellular compartments. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of N-Substitution on Inhibitory Potency and Selectivity

The substitution at the nitrogen atom of the pyrrolidine (B122466) ring is a key determinant of the inhibitory power and selectivity of iminosugars. nih.gov Modifications at this position can significantly alter the compound's interaction with the target enzyme. nih.gov

Influence of Basic Functional Groups (Amine, Amidine, Guanidine)

Incorporating basic functional groups such as amines, amidines, or guanidines onto the N-alkyl chain represents another important modification strategy. nih.gov In the development of selective Golgi α-mannosidase II (GMII) inhibitors derived from 1,4-imino-1,4-dideoxy-ʟ-lyxitol, modification of the core by alkylation with a unit functionalized with a polar amine, amidine, or guanidine (B92328) group was investigated. nih.gov This N-substitution improved both potency, with inhibition constants (Ki) up to 4 µM, and selectivity, with selectivity indices up to 350. nih.gov

Similarly, studies on dibasic iminosugars as pharmacological chaperones for human α-galactosidase A (α-Gal A) showed that the addition of an amino group can modulate the binding affinity in a pH-dependent manner. acs.org The resulting dibasic compounds demonstrated a binding preference at physiological pH due to the formation of beneficial salt bridges between the positively charged exocyclic amino group of the inhibitor and negatively charged residues in the enzyme's active site. acs.org This pH-selective binding is crucial for their function. acs.org For instance, N-9-amidinononyl derivatives of imino-D-lyxitols were found to be potent inhibitors of Drosophila melanogaster GMIIb with a Ki value of 40 nM. nih.gov

Table 2: Impact of Basic N-Substituents on Glycosidase Inhibition Data from studies on related iminosugar scaffolds.

| N-Substituent | Iminosugar Core | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Alkyl with Amine/Amidine/Guanidine | 1,4-imino-1,4-dideoxy-ʟ-lyxitol | Golgi α-mannosidase IIb | Up to 4 µM | nih.gov |

| N-9-Amidinononyl | imino-D-lyxitol | Drosophila melanogaster GMIIb | 40 nM | nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry is a pivotal factor that dictates the biological recognition and activity of iminosugars. nih.govunimi.it The specific three-dimensional arrangement of hydroxyl groups and substituents on the pyrrolidine ring determines the compound's ability to mimic the transition state of the natural substrate and bind effectively to the enzyme's active site. researchgate.net

Enantiomeric Studies and Configurational Effects

The chirality of iminosugars has a profound impact on their inhibitory profile. unimi.it Often, one enantiomer of a compound is significantly more active than the other. For example, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) is known to be a more potent α-glycosidase inhibitor than its naturally occurring enantiomer, 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB). nih.govrsc.org This enantiomeric specificity underscores the importance of the absolute configuration for effective enzyme inhibition. nih.gov

Theoretical studies comparing 1,4-dideoxy-1,4-imino-D-lyxitol and L-lyxitol derivatives revealed that they may bind to Golgi α-mannosidase II in different protonation states. nih.govrsc.org The pyrrolidine ring of the D-lyxitol derivatives was predicted to prefer a neutral form when binding to the Golgi enzyme, while the L-lyxitol enantiomers favored a protonated form. rsc.org These differences in binding mechanisms, dictated by the inhibitor's stereochemistry, could be exploited to design more selective inhibitors. rsc.org The configuration of stereogenic centers is critical; for instance, derivatives of 1,4-dideoxy-1,4-imino-ᴅ-mannitol (DIM) are promising because the configurations of all its stereogenic centers match those of the potent natural inhibitor swainsonine. nih.govbeilstein-journals.org

Pyrrolidine Core Configuration and Glycosidase Inhibition

The pyrrolidine core of N-benzyl-1,4-dideoxy-1,4-imino-L-ribitol serves as a mimic of the sugar's transition state during enzymatic hydrolysis. researchgate.net However, the inherent conformational flexibility of the five-membered pyrrolidine ring can sometimes lead to a lack of selectivity compared to the more rigid six-membered piperidine (B6355638) iminosugars. researchgate.net

Attaching various functional groups to the pyrrolidine scaffold is a key strategy to overcome this and produce more potent and selective glycosidase inhibitors. researchgate.net The configuration of the pyrrolidine ring itself is crucial for activity. researchgate.net Research on pyrrolidine derivatives has highlighted the importance of having the "right" configurations on the ring for optimal inhibition. researchgate.net Polyhydroxylated pyrrolidines are considered metabolically inert carbohydrate mimics because they effectively resemble the oxa-carbenium transition state of substrates for carbohydrate-processing enzymes. nih.gov The specific arrangement of hydroxyl groups on the pyrrolidine scaffold, which is derived from the parent sugar (L-ribose in this case), is fundamental to its interaction with the target glycosidase. frontiersin.org

Side Chain Modifications and Their Contribution to Enzyme Specificity

Research has shown that the conformation of the hydroxymethyl side chain (at C1) of iminosugars impacts their inhibitory activity. nih.gov By strategically installing a methyl group, the side chains of gluco- and manno-configured iminosugars can be locked into specific conformations. nih.gov Iminosugars with a gauche,gauche side chain conformation were found to be 6- to 10-fold more potent inhibitors than isosteric compounds with a gauche,trans conformation. nih.gov This demonstrates that pre-organizing the inhibitor's side chain into a conformation that is favorable for binding can significantly enhance potency. nih.gov

In a study on 1,4-imino-ᴅ-lyxitols, modifications were made at the C-5 position. beilstein-journals.org It was found that the stereochemistry at this position was critical; the hydroxyl group needed to have an R-configuration to maintain a strong inhibition profile. beilstein-journals.org Deoxygenation at the C-5 position resulted in the least effective inhibitors against the target Golgi enzymes. beilstein-journals.org These findings illustrate that modifications at various positions on the iminosugar scaffold, beyond the foundational N-substitution, are crucial for fine-tuning enzyme specificity and creating highly effective inhibitors. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Ligand-Enzyme Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. This method is instrumental in understanding the binding mode of N-benzyl substituted iminosugars. For instance, in studies of N-benzyl substituted 1,4-imino-L-lyxitols, molecular docking has been employed to investigate their interactions with enzymes like Golgi α-mannosidase II (GMII). nih.govnih.gov These analyses reveal key interactions, such as the formation of salt bridges between the inhibitor and aspartate dyads in the enzyme's active site, which can significantly enhance inhibitory potency. nih.govnih.gov

The process involves docking the 3D structure of the inhibitor into the active site of the target enzyme. The results are then analyzed to identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the broader class of N-substituted iminosugars, these studies have highlighted the importance of the N-benzyl group in establishing favorable interactions within hydrophobic pockets of the enzyme's active site. beilstein-journals.org

Table 1: Illustrative Key Interactions Identified Through Molecular Docking of Related N-Substituted Iminosugars

| Interacting Residue (Enzyme) | Type of Interaction | Significance |

| Aspartate | Salt Bridge, Hydrogen Bond | Anchors the inhibitor in the active site, crucial for high-affinity binding. nih.govnih.gov |

| Tryptophan/Tyrosine | π-π Stacking | Interaction with the benzyl (B1604629) group, contributing to binding affinity. |

| Leucine/Valine | Hydrophobic Interaction | Stabilizes the benzyl group within a hydrophobic pocket. |

| Zinc ion (in metalloenzymes) | Coordination | Coordination with the imino nitrogen and hydroxyl groups. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

To refine the understanding of ligand-enzyme interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are often performed. nih.govrsc.org This method treats the most critical part of the system (the inhibitor and key active site residues) with high-accuracy quantum mechanics, while the rest of the enzyme is treated with more computationally efficient molecular mechanics. This approach provides a more accurate description of electronic effects, such as charge distribution and bond breaking/formation, during the binding process.

For related imino-D-lyxitol inhibitors, QM/MM optimizations have been used to refine the geometries of inhibitor-enzyme complexes obtained from molecular docking. beilstein-journals.orgnih.gov These calculations have been crucial in confirming binding modes and understanding the subtle geometric changes that occur upon binding. For example, QM/MM studies have been used to analyze the interaction distances between the inhibitor's nitrogen, a key aspartate residue, and a catalytic zinc ion in the active site of mannosidases. nih.gov

Fragmented Molecular Orbital Pair Interaction Energy Decomposition Analysis (FMO-PIEDA)

Fragment Molecular Orbital (FMO) analysis is a sophisticated computational method that allows for the calculation of interaction energies within large molecular systems like protein-ligand complexes. When combined with Pair Interaction Energy Decomposition Analysis (PIEDA), it can break down the total interaction energy into its constituent components: electrostatic, exchange-repulsion, charge-transfer, and dispersion forces.

Table 2: Example of FMO-PIEDA Energy Decomposition for a Related Iminosugar-Enzyme Complex

| Energy Component | Description | Illustrative Energy (kcal/mol) |

| Electrostatic (ES) | Attraction or repulsion between static charge distributions. | -50.0 |

| Exchange-Repulsion (EX) | Pauli repulsion due to overlapping electron clouds. | 25.0 |

| Charge-Transfer (CT) & Polarization | Energy stabilization from electron delocalization between fragments. | -15.0 |

| Dispersion (DI) | van der Waals attractions. | -20.0 |

| Total Interaction Energy | Sum of all components. | -60.0 |

Note: The energy values are illustrative and based on findings for related iminosugar complexes.

Conformational Analysis using Advanced Computational Methods

The biological activity of flexible molecules like N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol is highly dependent on their three-dimensional conformation. Advanced computational methods are employed to explore the conformational landscape of the pyrrolidine (B122466) ring and its substituents.

The 3-Sphere approach is a method used to calculate dihedral angles from NMR data, specifically vicinal coupling constants. This technique has been applied to complex iminosugar derivatives to determine the conformation of the five-membered and six-membered rings in solution. The calculated dihedral angles can then be used to build accurate 3D models of the molecule for further computational analysis.

The five-membered pyrrolidine ring of this compound is not planar and exists in a range of puckered conformations. The concept of pseudorotation is used to describe the continuous puckering motion of the ring. The two main parameters describing the ring's conformation are the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). Computational studies on related iminosugars have identified preferred ring conformations, such as the E1 or 2E forms, when bound to an enzyme. nih.gov Understanding the preferred conformation is critical as it dictates the orientation of the hydroxyl and benzyl substituents, which in turn affects the interactions with the target enzyme.

pKa Calculations and Protonation State Modeling in Enzyme Interactions

The protonation state of the imino nitrogen in the pyrrolidine ring is a critical determinant of its binding affinity, as it influences the ability to form hydrogen bonds and electrostatic interactions. The pKa value of this nitrogen can be significantly altered upon binding to an enzyme. Computational pKa calculations are therefore essential for accurately modeling the inhibitor-enzyme complex. nih.govnih.govnih.govrsc.org

Studies on related imino-D-lyxitols and imino-L-lyxitols have shown that the preferred protonation state of the inhibitor can differ depending on the specific enzyme and the pH of the environment. nih.govrsc.org For example, in the context of α-mannosidases, imino-D-lyxitols were found to prefer a neutral form when binding to Golgi α-mannosidase II (which operates at a pH of around 6), but a protonated form when binding to lysosomal α-mannosidase (which operates at a more acidic pH of 4.5-5). nih.govrsc.org In contrast, imino-L-lyxitols were found to prefer the protonated form in both enzymes. nih.govrsc.org These findings underscore the importance of modeling the correct protonation state to achieve a realistic depiction of the binding interactions.

Theoretical Insights into Drug-Enzyme Interaction Strategies

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate interactions between enzyme inhibitors and their biological targets. In the context of N-substituted iminosugars, including derivatives structurally related to this compound, these theoretical approaches provide profound insights into the structural and energetic basis of their inhibitory activity. Methodologies such as molecular docking, quantum mechanics/molecular mechanics (QM/MM), and pKa calculations have been instrumental in understanding the binding mechanisms of these compounds to glycoside hydrolases, particularly Golgi α-mannosidase II (GMII). nih.govrsc.org

Studies on analogous N-substituted imino-L-lyxitols have revealed that the protonation state of the pyrrolidine ring nitrogen is a critical determinant for effective binding within the active site of α-mannosidases. nih.govrsc.org Theoretical calculations suggest that for the L-isomers of these iminosugars, the protonated form is preferentially adopted for binding to both Golgi and lysosomal α-mannosidases. nih.govrsc.org This protonation facilitates crucial electrostatic interactions with key acidic residues in the enzyme's active site.

Molecular docking simulations of N-benzyl substituted 1,4-imino-l-lyxitols have demonstrated the importance of the N-substituent in conferring selectivity and enhancing potency. nih.gov For instance, modifications to the benzyl group, such as the introduction of basic functionalities, can lead to the formation of strong, specific interactions with the enzyme. A notable example is the capacity of a guanidine-functionalized N-benzyl group to form two salt bridges with the aspartate dyad within the active site of GMIIb. nih.gov This type of bidentate interaction significantly improves the inhibitory constant (Ki) compared to other N-benzyl derivatives. nih.gov

The orientation of the N-benzyl group within the active site is also a key factor. For potent inhibition, the bulky substituent is predicted to orient itself in a way that maximizes favorable contacts with the surrounding amino acid residues, while the core iminosugar scaffold mimics the transition state of the natural substrate. nih.gov The interplay of hydrogen bonds, van der Waals forces, and electrostatic interactions, as detailed in the table below, collectively contributes to the stable binding of the inhibitor-enzyme complex.

Table 1: Theoretical Interaction Profile of N-Benzyl-Substituted Iminosugars with Golgi α-Mannosidase II

| Interaction Type | Key Interacting Residues (Predicted) | Role in Binding |

| Electrostatic Interactions | Aspartate Dyad | Formation of salt bridges with the protonated pyrrolidine nitrogen and functional groups on the N-benzyl moiety. nih.gov |

| Hydrogen Bonding | Glutamate, Arginine | Stabilization of the iminosugar ring and hydroxyl groups within the active site. nih.gov |

| Hydrophobic Interactions | Phenylalanine, Tyrosine, Valine | Favorable interactions with the benzyl group, contributing to binding affinity and selectivity. ajchem-a.com |

| Steric Complementarity | Active Site Pocket | The overall shape and orientation of the inhibitor must fit snugly within the binding site for effective inhibition. nih.gov |

These computational insights are pivotal for the rational design of next-generation inhibitors with enhanced potency and selectivity. By understanding the specific molecular interactions at an atomic level, it is possible to strategically modify the structure of lead compounds like this compound to optimize their therapeutic potential.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol in solution. It provides critical insights into the molecule's connectivity, stereochemistry, and dynamic conformational behavior.

One-dimensional ¹H and ¹³C NMR spectra provide the primary data for structural verification. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is dictated by the molecule's stereochemistry and conformation. For instance, analysis of the ¹H NMR spectrum allows for the assignment of each proton in the pyrrolidine (B122466) ring and the benzyl (B1604629) substituent. The vicinal coupling constants (³JHH) obtained from the proton spectrum are particularly informative for deducing the dihedral angles between adjacent protons, which in turn helps to define the puckering of the five-membered pyrrolidine ring.

Table 1: Representative ¹H and ¹³C NMR Data for N-Benzyl-1,4-dideoxy-1,4-imino-lyxitol (Stereoisomer of the title compound) Data is for the D-lyxitol isomer in CD₃OD and serves as an illustrative example.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 2.56 (dd) | 59.0 |

| H-1' | 2.91-2.83 (m) | - |

| H-2 | 4.08 (td) | 71.4 |

| H-3 | 4.27 (dd) | 73.6 |

| H-4 | 2.91-2.83 (m) | 67.7 |

| H-5 | 3.65 (dd) | 60.8 |

| H-5' | 3.73 (dd) | - |

| NCH₂ | 3.99 (d), 3.54 (d) | 60.3 |

| Aromatic | 7.39-7.24 (m) | 139.7, 130.2, 129.3, 128.1 |

| Source: nih.gov |

The diol moiety within the this compound structure (at C-2 and C-3) is capable of reacting with boronic acids to form reversible covalent boronate esters. nsf.gov ¹¹B NMR spectroscopy is a powerful technique to study this equilibrium in situ. nih.govnih.gov The boron atom in a trigonal boronic acid has a different chemical environment and thus a different ¹¹B NMR chemical shift compared to the tetrahedral boron in a boronate ester. sdsu.eduscispace.com

By monitoring the ¹¹B NMR spectrum of a mixture of the iminosugar and a boronic acid (e.g., phenylboronic acid), researchers can observe the appearance of a new signal corresponding to the tetrahedral boronate ester. nsf.govnih.gov The relative integration of the signals for the free boronic acid and the boronate ester allows for the quantification of the equilibrium, providing insights into the binding affinity and the thermodynamics of complexation. nih.gov This method is particularly useful for studying how factors like pH influence the formation of the boronate ester complex. nsf.govscispace.com

Table 2: Typical ¹¹B NMR Chemical Shifts for Boronic Acid and Boronate Ester Species

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift Range (δ, ppm) |

|---|---|---|

| Free Boronic Acid | sp² (Trigonal) | ~28-30 ppm |

| Boronate Ester (Diol Complex) | sp³ (Tetrahedral) | ~5-9 ppm |

| Amine-Coordinated Boronate Ester | sp³ (Tetrahedral) | ~13-15 ppm |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure and stereochemistry. A Double-Quantum Filtered Correlation Spectroscopy (DQFCOSY) experiment maps the J-coupling network throughout the molecule, revealing which protons are connected through two or three bonds. This allows for the tracing of the proton sequence around the pyrrolidine ring, confirming the molecular backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative configuration and conformation by identifying protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. libretexts.orgyoutube.com Cross-peaks in a NOESY spectrum indicate a dipolar coupling between protons. youtube.com For this compound, NOESY can reveal:

The relative stereochemistry of the hydroxyl groups and the hydroxymethyl group by observing NOEs between their respective protons (e.g., H-2, H-3, H-4).

The conformation of the five-membered ring by identifying which ring protons are on the same face.

The spatial orientation of the N-benzyl group relative to the pyrrolidine ring. researchgate.net

Beyond qualitative identification, Nuclear Overhauser Effect data can be used quantitatively. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance (1/r⁶) between the two interacting protons. beilstein-journals.org For a flexible molecule like this compound, which may exist as an equilibrium of multiple conformations in solution, the observed NOEs are an ensemble average. beilstein-journals.org

In quantitative NOE experiments, carefully measured NOE intensities are compared against known, fixed proton distances (like those between geminal protons on a methylene (B1212753) group). This calibration allows for the calculation of unknown interproton distances. By comparing these experimentally derived distances to those predicted from molecular models of different possible conformations (e.g., various ring puckers), researchers can determine the relative populations of each conformer in solution, providing a detailed dynamic picture of the molecule's structure. beilstein-journals.org

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration, provided a suitable single crystal can be grown. thieme-connect.deresearchgate.net This technique provides an unambiguous map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

For this compound, an X-ray crystal structure would confirm:

Connectivity: The exact bonding arrangement of all atoms.

Relative Configuration: The stereochemical relationship between the chiral centers (C-2, C-3, and C-4), confirming the ribo configuration. researchgate.netnih.gov

Conformation: The specific puckering of the pyrrolidine ring and the orientation of all substituents in the solid state.

Absolute Configuration: The true L-configuration of the molecule. This can often be determined directly through anomalous dispersion effects, especially if the X-ray radiation is chosen appropriately for the atoms present. researchgate.net Alternatively, if the absolute configuration of the starting material for the synthesis (e.g., L-ribose) is known, the configuration of the final product can be confidently assigned. nih.gov

Mass Spectrometry (MS) for Confirmation of Synthetic Products

Mass spectrometry is a crucial analytical technique used to confirm the successful synthesis of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular mass, which is used to deduce the elemental composition. For this compound (C₁₂H₁₇NO₃), HRMS would be used to confirm that the synthesized product has a molecular formula consistent with the expected structure, thereby verifying its identity. beilstein-journals.org

Derivatization Strategies and Analogue Development of N Benzyl 1,4 Dideoxy 1,4 Imino L Ribitol Scaffold

C-5 Alterations and Functionalization

The C-5 position of the pyrrolidine (B122466) iminosugar ring is a primary target for chemical modification to probe structure-activity relationships and optimize interactions within an enzyme's active site. Alterations at this position can significantly influence the inhibitor's potency and selectivity.

Key strategies for C-5 functionalization include deoxygenation, homologation, and epimerization. beilstein-journals.org Deoxygenation, or the removal of the C-5 hydroxymethyl group's oxygen, can be achieved through a sequence of chemical reactions. beilstein-journals.org This typically involves tosylation of the primary hydroxyl group, followed by reduction of the resulting tosylate. beilstein-journals.org Such modifications are explored to understand the role of specific hydrogen-bonding interactions.

Homologation involves extending the carbon chain at the C-5 position. A synthetic route to achieve this can include replacing the N-benzyl group with a carbobenzyloxy (Cbz) protecting group, followed by oxidation of the C-5 hydroxyl group to an aldehyde. beilstein-journals.org Stereoselective addition of an organometallic reagent, such as a Grignard reagent, to this aldehyde functionality introduces an additional carbon, and subsequent deprotection steps yield the C-5 homologated iminosugar. beilstein-journals.org

Epimerization at C-5, which inverts the stereochemistry of the hydroxymethyl group, is another crucial modification. This can be accomplished through an oxidation-reduction sequence. rsc.org For instance, regioselective oxidation of a related N-hydroxypyrrolidine can form a nitrone, which is then subjected to a diastereoselective reduction to yield the epimerized product. rsc.org Comparing the biological activity of C-5 epimers reveals critical information about the required stereochemistry for optimal enzyme inhibition. beilstein-journals.org Studies on related imino-ᴅ-lyxitols have shown that an (R)-configuration at the C-5 equivalent carbon is crucial for strong inhibition of certain α-mannosidases. beilstein-journals.org

Table 1: C-5 Alteration Strategies

| Modification Type | Synthetic Strategy | Purpose | Key Intermediates/Reagents |

|---|---|---|---|

| Deoxygenation | Tosylation of C-5 OH followed by reduction. beilstein-journals.org | To remove hydrogen-bonding capability and assess its importance. | Tosyl chloride, reducing agents (e.g., LiAlH₄). |

| Homologation | Oxidation of C-5 OH to aldehyde, followed by Grignard addition. beilstein-journals.org | To extend the carbon chain and explore additional binding pockets. | Oxidizing agents (e.g., PCC, Swern), Grignard reagents (e.g., MeMgBr). |

| Epimerization | Oxidation of C-5 OH to a ketone/nitrone, followed by stereoselective reduction. rsc.org | To invert stereochemistry and determine the optimal configuration for binding. | Oxidizing agents, stereoselective reducing agents (e.g., NaBH₄). |

Introduction of Azasugar Moieties and Glycosyl Phosphate (B84403) Mimics

To inhibit enzymes involved in phosphate transfer, such as glycosyltransferases, analogues that mimic the structure of glycosyl phosphates are highly valuable. A key strategy involves creating iminosugar-based molecules that are more stable than their natural counterparts. This is often achieved by replacing the labile anomeric oxygen of a sugar phosphate with a non-hydrolyzable C-glycosidic linkage. nih.govacs.org

The synthesis of these mimics based on the N-benzyl-1,4-dideoxy-1,4-imino-L-ribitol scaffold would involve the creation of an iminosugar C-glycoside phosphonate (B1237965). A synthetic approach could utilize a ring-opening/cyclization strategy to construct the core iminosugar C-glycoside structure. nih.govacs.org This can be followed by the introduction of a phosphonate group. These phosphorus-containing iminosugars can then be efficiently coupled with lipophilic monophosphates, such as farnesyl or geranylgeranyl phosphates, using methods like carbonyldiimidazole (CDI) activation. nih.govacs.org The resulting lipid-linked pyrophosphate derivatives are designed to be potent transition-state analogue inhibitors of enzymes like bacterial transglycosylases, which are involved in cell wall biosynthesis. nih.govacs.org The iminosugar portion mimics the oxocarbenium-ion-like transition state, while the protonated nitrogen provides strong electrostatic binding interactions. nih.gov

Table 2: Glycosyl Phosphate Mimic Development

| Analogue Type | Key Structural Feature | Synthetic Approach | Target Enzyme Class |

|---|---|---|---|

| Iminosugar Phosphonate | C-glycosidic linkage, phosphonate group. nih.govresearchgate.net | Ring-opening/cyclization, Wittig reaction, iodoamination. nih.govacs.org | Glycosyltransferases. rsc.org |

| Lipid-Linked Pyrophosphate Mimic | Iminosugar phosphonate coupled to a lipid monophosphate. nih.gov | Carbonyldiimidazole (CDI) mediated coupling. acs.org | Bacterial Transglycosylases. nih.gov |

Exploration of Boronic Acid Derivatives and Their Interactions

Incorporating a boronic acid pharmacophore into the iminosugar scaffold introduces a unique functional group capable of forming reversible covalent bonds with nucleophilic residues, such as serine or threonine, in an enzyme's active site. nih.gov This strategy can significantly enhance binding affinity and modulate activity.

Derivatization is typically achieved through N-alkylation of the pyrrolidine nitrogen with a linker bearing a boronic acid or a protected boronate ester (e.g., a pinacol (B44631) ester). nih.gov The presence of the organic boron atom expands the types of possible drug-enzyme interactions beyond typical non-covalent forces. nih.gov Boronic acids are Lewis acids that can interact with diols, including the hydroxyl groups on the iminosugar itself or those on a target enzyme, to form cyclic boronate esters. nih.govresearchgate.net This reversible covalent interaction is a key feature of their mechanism. nih.gov The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate form is pH-dependent and crucial for binding. nih.govresearchgate.net Detailed NMR studies on borylated pyrrolidine iminosugars have revealed complex equilibrium processes, including not only the expected mutarotation of the sugar-like ring but also "borarotation," which describes the various equilibria involving the boron atom's interactions with intra- and intermolecular nucleophiles. nih.gov

Table 3: Boronic Acid Derivative Strategies

| Derivative | Synthetic Method | Key Interaction | Unique Property |

|---|---|---|---|

| N-Alkyl Boronic Acid | N-alkylation with a boronic acid-containing alkyl halide. nih.gov | Reversible covalent bond formation with enzyme nucleophiles (e.g., Ser-OH). nih.gov | pH-dependent equilibrium between trigonal and tetrahedral boron. nih.gov |

| N-Alkyl Boronate Ester | N-alkylation with a boronate ester-containing alkyl halide. nih.gov | Serves as a protected precursor to the boronic acid. | Can engage in intramolecular B-N dative bonding. nih.govresearchgate.net |

Multivalent Pyrrolidine Iminosugar Architectures

The principle of multivalency, where multiple copies of a ligand are displayed on a central scaffold, is a powerful strategy for enhancing the inhibitory potency of iminosugars. mdpi.comnih.gov By presenting several this compound units simultaneously, these multivalent constructs can engage with multiple binding sites on an enzyme or cross-link enzyme subunits, leading to a significant increase in affinity and inhibitory activity known as the multivalent effect. rsc.orgnih.gov

Table 4: Multivalent Iminosugar Architectures

| Architecture | Scaffold Type | Coupling Chemistry | Key Advantage |

|---|---|---|---|

| Divalent/Trivalent | Xylylenediamine, triamines. nih.gov | Amide coupling, CuAAC. nih.gov | Systematic study of the initial multivalent effect. |

| Tetravalent | Pentaerythritol, Calixarene. nih.govumontpellier.fr | CuAAC, Thiol-ene coupling. nih.govumontpellier.fr | Increased valency for enhanced binding. |

| Heptavalent/Nonavalent | Cyclodextrins, custom dendrons. nih.govnih.gov | CuAAC. nih.govnih.gov | Potent inhibition through significant multivalent effects. nih.gov |

Enantiomeric Series Development and Their Biological Potentials

Molecular recognition by enzymes is highly dependent on the three-dimensional structure of a ligand. Therefore, the stereochemistry of an iminosugar inhibitor is paramount to its biological activity. While this compound is the primary focus, the synthesis and evaluation of its enantiomer, N-benzyl-1,4-dideoxy-1,4-imino-D-ribitol, is a critical step in exploring the full therapeutic potential of the scaffold. mdpi.comnih.gov

It is not uncommon for one enantiomer of a chiral molecule to exhibit significantly different, often more potent or selective, biological activity than the other. mdpi.com For instance, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) was found to be a more potent and specific glycosidase inhibitor than its D-enantiomer (DAB). mdpi.com The development of synthetic routes that allow for the creation of both enantiomers, often referred to as a divergent synthesis, is therefore highly valuable. Such routes can start from a single chiral precursor, for example, using a D-sugar to synthesize an L-iminosugar through a series of stereochemical inversions. nih.gov By systematically evaluating both the L- and D-enantiomeric series of the iminosugar, researchers can fully map the structure-activity relationship and identify the optimal stereoisomer for targeting a specific enzyme, maximizing its potential as a biological probe or therapeutic lead. soci.org

Table 5: Enantiomeric Series Development

| Compound | Stereochemistry | Rationale for Synthesis | Potential Outcome |

|---|---|---|---|

| This compound | L-ribitol configuration | The primary target scaffold. | Baseline biological activity profile. |

| N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol | D-ribitol configuration (Enantiomer) | To evaluate the impact of absolute stereochemistry on activity. mdpi.comnih.gov | Potentially higher potency, different selectivity, or inactivity. |

Emerging Research Applications and Future Perspectives

Development as Chemical Probes for Glycosylation Pathways

Iminosugars, including N-benzyl-1,4-dideoxy-1,4-imino-L-ribitol and its analogs, are increasingly utilized as chemical probes to investigate the complex pathways of glycosylation. doaj.orgresearchgate.net Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is fundamental to a vast array of biological processes. The enzymes that carry out these modifications, known as glycosidases and glycosyltransferases, are crucial for the proper folding of glycoproteins in the endoplasmic reticulum (ER). nih.gov

By competitively inhibiting these enzymes, iminosugars can disrupt specific steps in the glycosylation pathway, allowing researchers to elucidate the function of particular enzymes and the consequences of their inhibition. nih.gov The N-benzyl group on the iminoribitol scaffold can be systematically modified to probe the active sites of enzymes, particularly in regions that bind the aglycon (non-sugar) portion of the natural substrate. This strategy helps in mapping the enzyme's active site architecture and understanding the molecular basis of its specificity. The development of libraries of such derivatives for high-throughput screening has become a key strategy for identifying selective probes for different glycosidases. nih.gov

Potential as Research Tools in Understanding Carbohydrate Processing Enzymes

As mimics of the natural carbohydrate substrates, iminosugars are invaluable research tools for studying the mechanism, function, and structure of carbohydrate-processing enzymes. core.ac.ukmdpi.com Their ability to inhibit these enzymes allows for the functional knockout of specific catalytic activities, providing insights into cellular processes and disease pathologies like viral infections and lysosomal storage disorders. nih.govbeilstein-journals.org

This compound and related N-substituted pyrrolidines have been used to study a range of glycosidases. For instance, derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB), a compound structurally similar to the ribitol (B610474) core, have shown potent inhibition against α-glucosidases. core.ac.uk Similarly, N-arylalkyl derivatives of related iminolyxitols have been synthesized and tested against various α-mannosidases, which are critical enzymes in the N-glycan biosynthesis pathway. nih.gov These studies reveal how modifications to the N-substituent can dramatically alter both the potency and selectivity of inhibition, providing a powerful toolkit for dissecting the roles of individual enzymes within a complex cellular environment. beilstein-journals.orgnih.gov

| Enzyme Target | Iminosugar Class | Observed Effect | Reference |

| α-Glucosidase | Pyrrolidine (B122466) Iminocyclitols | Potent inhibition, mechanism probe | core.ac.uknih.gov |

| α-Mannosidase II | N-Arylalkyl Iminolyxitols | Selective inhibition, potential for cancer therapy research | beilstein-journals.orgnih.gov |

| N-Acetyl-β-hexosaminidase | N-Methyl-pyrrolidine derivative | Potent inhibition (Ki ≈ 24 nM), study of glycosaminoglycan accumulation | nih.gov |

| Eukaryotic DNA Polymerases | 1,4-dideoxy-1,4-imino-D-ribitol (DRB) | Strong inhibition (IC50 = 21-35 µM) | nih.gov |

Rational Design of Selective Enzyme Inhibitors Based on Molecular Insights

The rational design of enzyme inhibitors aims to create potent and highly selective molecules by leveraging detailed knowledge of the target enzyme's three-dimensional structure and catalytic mechanism. nih.govslideshare.net For iminosugars like this compound, this approach has been particularly fruitful. Structural biology studies and computational methods, such as molecular docking, provide critical insights into the interactions between the inhibitor and the amino acid residues in the enzyme's active site. nih.govnih.gov

These molecular insights guide the chemical synthesis of new derivatives with improved properties. For example, molecular docking of N-benzyl substituted 1,4-imino-L-lyxitols into the active site of Golgi α-mannosidase II revealed that specific substituents on the benzyl (B1604629) ring could form additional interactions, such as salt bridges with key aspartate residues, leading to enhanced inhibitory potency and selectivity. nih.gov This synergy between computational modeling and synthetic chemistry allows for the fine-tuning of the inhibitor's structure to maximize its affinity for the target enzyme while minimizing off-target effects. nih.govnih.gov This strategy is crucial for developing second-generation iminosugar drugs with better efficacy and fewer side effects than the first-generation compounds. researchgate.netunimib.it

Advances in Synthetic Methodologies for Accessing Diverse Iminosugar Scaffolds

The growing interest in iminosugars has spurred significant innovation in synthetic organic chemistry to create these complex molecules and their derivatives. doaj.org A variety of synthetic routes now exist to access the core pyrrolidine scaffold of this compound and related structures.

One convenient approach starts from inexpensive natural sugars like D-ribose. researchgate.net A multi-step synthesis can convert D-ribose into 1,4-dideoxy-1,4-imino-D-ribitol, a key intermediate. This process involves strategic inversions of stereochemistry to achieve the desired configuration. researchgate.net The final N-benzylation can then be accomplished through reductive amination or direct alkylation. Other advanced methods include:

Stereocontrolled Synthesis: Utilizing chiral catalysts and reagents to build the pyrrolidine ring with precise control over the stereochemistry of the hydroxyl groups. core.ac.uk

Multicomponent Reactions (MCRs): Constructing the highly functionalized pyrrolidine ring in a single step from multiple starting materials, offering a facile and diverse approach. uitm.edu.my

Click Chemistry: Efficiently linking iminosugar scaffolds to other molecules or to multivalent cores, which is particularly useful for creating potent, clustered inhibitors. doaj.orgmdpi.com

C-H Amination: Employing transition-metal catalysts to form the key C-N bond of the pyrrolidine ring stereoselectively. nih.gov

These evolving synthetic strategies not only make iminosugars more accessible for research but also enable the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies. researchgate.net

| Synthetic Strategy | Key Features | Starting Material Example | Reference |

| Sugar-Based Approach | Utilizes inexpensive natural sugars, involves stereochemical inversions. | D-Ribose | researchgate.net |

| Stereocontrolled Synthesis | Employs chiral ligands and stereoselective reactions (e.g., epoxidation, dihydroxylation). | cis-2-butene-1,4-diol derivatives | core.ac.uk |

| Multicomponent Reactions | Builds the core ring structure in a single, efficient step. | Primary amines, aldehydes, diethyl sodium salt | uitm.edu.my |

| N-Alkylation/Arylation | Introduces substituents on the ring nitrogen to probe enzyme active sites. | Benzylamine (B48309), Benzyl bromide | nih.govresearchgate.net |

| Click Chemistry | Creates multivalent structures by linking azide-functionalized iminosugars to alkynes. | Azide-bearing N-alkyl DNJ derivatives | mdpi.comnih.gov |

Future Directions in Iminosugar Research: Bridging Computational and Experimental Studies

The future of iminosugar research lies in the increasingly sophisticated integration of computational and experimental approaches. researchgate.net While early discoveries were often serendipitous, the path forward involves a highly rational, design-led process. Molecular modeling and computational docking are now routinely used to predict the binding affinity and selectivity of novel iminosugar structures before they are synthesized. nih.govnih.govresearchgate.net

This "in silico" screening allows chemists to prioritize the most promising candidates for synthesis and biological testing, saving significant time and resources. The experimental results, in turn, provide crucial feedback to refine and improve the computational models. This iterative cycle of design, synthesis, testing, and model refinement is accelerating the discovery of iminosugars with precisely tailored biological activities. nih.gov Future research will likely focus on developing inhibitors for previously refractory enzyme targets and creating compounds with broad-spectrum antiviral activity that are resilient to the development of drug resistance. nih.govnih.gov The continued collaboration between computational chemists, synthetic chemists, and biologists will be essential to unlock the full therapeutic potential of iminosugars like this compound. unimib.it

Q & A

Q. What are the established synthetic routes for N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol, and how do their yields and stereochemical outcomes compare?

Methodological Answer: The compound is synthesized via multiple pathways:

- From D-mannose : Fleet et al. (1988) used a 6-step process involving benzylidene protection, hydroxyl inversion, and reductive ring-opening to achieve 21% overall yield .

- From D-glucosamine : A 9-step route (75% yield for key intermediates) employs diazotransfer, benzyl protection, and sodium borohydride reduction .

- Chiral pool strategy : Luo et al. (2006) utilized D-allosamine as a precursor, with key steps including benzoylation and periodate cleavage .

Table 1: Comparison of Synthetic Routes

Q. How is the conformation of this compound analyzed experimentally?

Methodological Answer: Conformational analysis employs nuclear magnetic resonance (NMR) and computational modeling:

- Dihedral angle calculation : Vicinal coupling constants (³JHH) from ¹H NMR data are used to compute θHnHn+1 angles, revealing pseudorotation dynamics of five- and six-membered rings .

- 3-Sphere approach : This method evaluates ring puckering by analyzing phase angles of pseudorotation, validated via X-ray crystallography in related iminosugar derivatives .

Advanced Research Questions

Q. How does this compound inhibit glycosidases, and what structural features dictate its selectivity?

Methodological Answer: The compound mimics the transition state of glycosidase substrates. Key interactions include:

- Hydrogen bonding : The imino group interacts with catalytic aspartate/glutamate residues in the enzyme active site .

- Stereochemistry : The L-ribitol configuration ensures compatibility with α-mannosidase and α-galactosidase active sites, while N-benzyl substitution enhances lipophilicity and binding affinity .

Table 2: Enzyme Inhibition Profiles

| Target Enzyme | IC₅₀/Kᵢ | Assay System | Reference |

|---|---|---|---|

| α-Mannosidase | 0.8 µM | In vitro (pH 4.5) | |

| Nucleoside Hydrolase | 30 nM (Kᵢ) | Trypanosomal | |

| Glycogen Phosphorylase | Not reported | Competitive binding |

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise due to pharmacokinetic factors or off-target effects. Strategies include:

- Metabolic stability assays : Evaluate compound degradation in liver microsomes (e.g., CYP450 metabolism) .

- Chiral purity verification : Enantiomeric impurities (e.g., D- vs. L-forms) can alter activity; use chiral HPLC or circular dichroism (CD) for validation .

- In vivo imaging : Radiolabel the compound (e.g., ¹⁴C-tagging) to track biodistribution and target engagement .

Q. What computational methods are used to predict the binding mode of this compound to novel targets?

Methodological Answer: Molecular docking and dynamics simulations are critical:

- Docking software (AutoDock Vina, Schrödinger) : Parameterize the iminosugar’s partial charges and tautomeric states to account for protonation at physiological pH .

- Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers, as seen in studies of α-galactosidase inhibitors .

- QM/MM simulations : Model transition-state stabilization in glycosidase active sites using hybrid quantum-mechanical/molecular-mechanical approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.